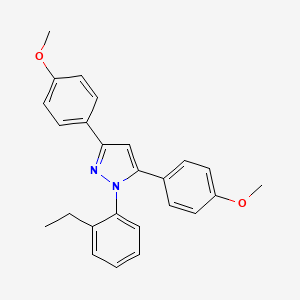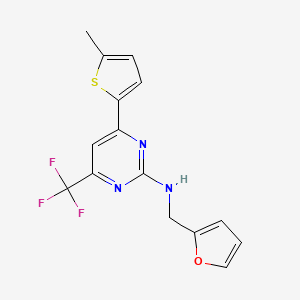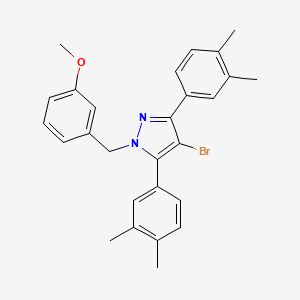![molecular formula C22H24N6O2 B10912510 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912510.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a pyrazole and pyridine ring system, which are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings, using reagents like halides or amines
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the disruption of metabolic processes in pathogens .
Comparison with Similar Compounds
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole and pyridine ring system and are known for their enzyme inhibitory activities.
Pyrazole-thiophene carboxamides: These compounds share structural similarities and are used as succinate dehydrogenase inhibitors in agrochemicals.
The uniqueness of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-5-28-16(10-11-24-28)13-23-22(29)18-12-19(15-6-8-17(30-4)9-7-15)25-21-20(18)14(2)26-27(21)3/h6-12H,5,13H2,1-4H3,(H,23,29) |
InChI Key |
IPTCMDOCXVPHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912429.png)
![1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912441.png)

![2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10912456.png)


![3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912471.png)
![N-[1-(4-tert-butylphenyl)propyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912474.png)
![1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10912478.png)
![5-phenyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912483.png)
![2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone](/img/structure/B10912487.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912495.png)


